Significant Reduction in Basicity (pKa) vs. Unsubstituted Pyrrolidine
The electron-withdrawing nature of the -CF3 group dramatically lowers the basicity of the pyrrolidine nitrogen. The pKa of 2-(trifluoromethyl)pyrrolidine is predicted to be 7.86 ± 0.10 . This represents a significant shift from the pKa of the unsubstituted pyrrolidine ring, which is approximately 11.3 [1]. This ~3.4 log unit difference in basicity is a critical design parameter, as it directly impacts the ionization state of the molecule at physiological pH (7.4).
| Evidence Dimension | Basicity (pKa of the amine) |
|---|---|
| Target Compound Data | pKa = 7.86 ± 0.10 (Predicted) |
| Comparator Or Baseline | pKa ≈ 11.3 for unsubstituted pyrrolidine |
| Quantified Difference | ΔpKa ≈ -3.44 log units |
| Conditions | Predicted value from computational models; experimental pKa for unsubstituted pyrrolidine in aqueous solution. |
Why This Matters
The reduced basicity allows the compound to exist predominantly in its neutral, unprotonated form at physiological pH, which can enhance passive membrane permeability and potentially improve oral bioavailability.
- [1] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Section 8: Dissociation Constants of Organic Acids and Bases). View Source
